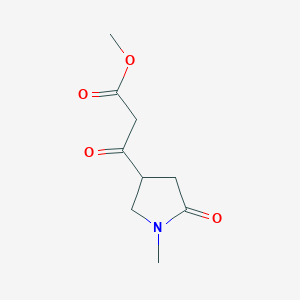
N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine
Übersicht
Beschreibung
“N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, including “N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine”, is a topic of ongoing research . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of “N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine” is characterized by the presence of a pyridine ring, a benzyl group, a chloro group, and a trifluoromethyl group .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Photoredox Catalysis
Eosin Y, an organic dye, was utilized as a photoredox catalyst in visible light-driven reactions involving aryl ketones and benzyl amines, leading to the efficient synthesis of 2,4,6-triarylpyridines. Benzyl amine, like N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine, played a dual role in providing aryl functionality and serving as a nitrogen donor in pyridine synthesis (Rohokale, Koenig, & Dhavale, 2016).
C-H Amination
The use of pyridine as a nitrogen source in the electrochemical amination of arenes, heteroarenes, and benzylic substrates was demonstrated. This process is significant for the development of new methods for C-H functionalization (Waldvogel & Moehle, 2015).
Oxidative C–H Functionalization
A novel synthetic method involving the oxidative C–H bond formation was used to create biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, using phenyliodine(III) bis(trifluoroacetate) as the oxidant. This method is notable for being metal-free and efficient (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
Intramolecular Hydrogen Bonding and Tautomerism in Schiff Bases
Research on Schiff bases, like N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, revealed insights into tautomerism and intramolecular hydrogen bonding, critical for understanding the behavior of similar compounds (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).
Corrosion Inhibition
Corrosion Inhibition of Mild Steel
Schiff base compounds, including benzylidene-pyridine-2-yl-amine derivatives, were studied for their ability to inhibit corrosion of mild steel in hydrochloric acid. These compounds, related to N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine, displayed mixed type inhibition and increased efficiency with higher concentrations (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Corrosion Inhibition for Copper
N-benzylidene derivative compounds, including N-benzylidene pyridin-2-amine, were investigated as corrosion inhibitors for copper in hydrochloric acid. These compounds effectively inhibited corrosion, with efficiencies up to 92% (Shabani‐Nooshabadi, Behpour, Razavi, Hamadanian, & Nejadshafiee, 2015).
Crystal and Molecular Structures
- Crystal and Molecular Structures: The crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine were determined, providing insights into the conformational differences and hydrogen-bonding interactions of these compounds, which are relevant to understanding the structural behavior of N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine (Odell, McCluskey, Failes, & Tiekink, 2007).
Zukünftige Richtungen
The future directions for the research and application of “N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine” and related compounds are promising. Trifluoromethylpyridines and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients, and it is expected that many novel applications will be discovered in the future .
Eigenschaften
IUPAC Name |
N-benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)7-12(19-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHHWFDJOGBMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394232.png)






![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)


![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)

![3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394252.png)
